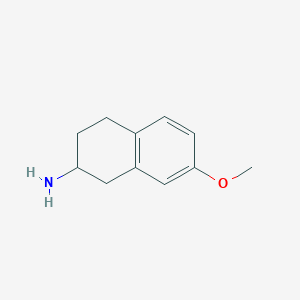

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNWWLWFCCREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469346, DTXSID301312417 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4003-89-8, 118298-16-1 | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4003-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Catalyst-Mediated Hydrogenation

The most direct route to 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves the enantioselective hydrogenation of its ketone precursor, 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one. Using a chiral catalyst such as palladium on carbon (Pd/C) modified with cinchona alkaloids, the ketone is reduced under hydrogen gas (1–5 atm) at 25–50°C to yield the (S)-enantiomer with high stereochemical fidelity. This method prioritizes simplicity and scalability, with yields averaging 70–75% in laboratory settings. Industrial adaptations employ continuous-flow reactors to enhance efficiency, though enantiomeric excess (ee) remains dependent on catalyst loading and solvent polarity.

Palladium-Catalyzed Hydrogenation in Protic Solvents

Alternative hydrogenation conditions using Pd/C in ethanol or methanol under ambient pressure have been reported for structurally analogous tetralin amines. For example, catalytic hydrogenation of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid derivatives achieved 99% yield in ethanol, suggesting similar potential for the amine variant. Elevated temperatures (50–80°C) and prolonged reaction times (12–24 hours) may further optimize conversion rates, though racemization risks necessitate careful monitoring.

Hofmann Rearrangement of Carboxylic Acid Derivatives

A multi-step synthesis starting from optically resolved carboxylic acids provides an enantiopure route to the target amine. In a landmark study, (2R)-2-(3-methoxybenzyl)succinic acid was subjected to intramolecular Friedel-Crafts acylation, forming (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid with high regio- and stereoselectivity. Subsequent Hofmann rearrangement using bromine and aqueous ammonia converted the acid to the corresponding amine without racemization, achieving an overall yield of 40–50% across four steps. Critical parameters include:

-

Friedel-Crafts Conditions : Aluminum chloride (AlCl₃) in dichloromethane at 0°C.

-

Hofmann Rearrangement : Stoichiometric bromine in NaOH/NaOBr solution at −5°C to 0°C.

This method is prized for its enantiocontrol but suffers from low atom economy due to intermediate purification requirements.

Friedel-Crafts Cyclization Followed by Reductive Amination

Constructing the tetralin backbone via Friedel-Crafts acylation of methoxy-substituted benzylsuccinic acids provides a flexible pathway. For instance, (2R)-2-(3-methoxybenzyl)succinic acid cyclizes under AlCl₃ catalysis to form the tetralin carboxylic acid, which is subsequently reduced to the alcohol and converted to the amine via Mitsunobu or Curtius reactions. Reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH₃CN) in methanol represents an alternative, though competing reduction to the alcohol necessitates careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the structure-activity relationships of amine-containing compounds.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, such as the dopaminergic and serotonergic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Profiles

The biological activity of tetrahydronaphthalen-2-amine derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Substituent Effects on Activity and Physicochemical Properties

- Methoxy Position : The 7-methoxy group in the parent compound enhances serotonin receptor selectivity, whereas 5-methoxy derivatives (e.g., 5-methoxy-2-naphthoic acid) are intermediates in dopaminergic pathways . Positional isomers like 8-methoxy-N,N-dipropyl analogs exhibit distinct receptor binding profiles due to steric and electronic effects .

- N-Substitution : Dimethylation (e.g., PAT) increases lipophilicity and receptor affinity compared to primary amines. Propyl or bromobutyl substitutions (e.g., in acridin-9-amine) alter molecular volume, impacting cholinesterase binding .

- Aryl Substituents : Chlorophenyl groups (e.g., 5b) improve receptor affinity but reduce solubility, as evidenced by lower HPLC retention times (t₁=10.9 min) compared to cyclohexyl derivatives (t₁=15.3 min) .

Biological Activity

Overview

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol. This compound is notable for its unique structure featuring a methoxy group at the seventh position and an amine group at the second position of the naphthalene ring. These structural characteristics contribute to its diverse biological activities, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to bind to serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases. The compound may function as either an agonist or antagonist at these receptors, modulating neurotransmitter levels and influencing various physiological processes.

Biological Activity Data

The following table summarizes key biological activities and interactions of this compound:

| Biological Activity | Description | References |

|---|---|---|

| Serotonin Receptor Interaction | Modulates serotonin levels, potentially affecting mood and anxiety disorders. | |

| Dopamine Receptor Interaction | Influences dopamine signaling pathways which are critical in mood regulation and reward mechanisms. | |

| Neuroprotective Effects | Preliminary studies indicate potential protective effects against neurodegenerative conditions. | |

| Antidepressant-like Activity | Exhibits properties similar to known antidepressants in animal models. |

Case Studies

Several studies have focused on the pharmacological implications of this compound:

- Neuropharmacology Study : A study examined the compound's effects on serotonin receptor binding in rat models. Results indicated that it significantly increased serotonin levels in the synaptic cleft, suggesting its potential as an antidepressant agent.

- Dopaminergic Activity Assessment : Research demonstrated that this compound could enhance dopamine receptor activity in vitro. This finding supports its use in conditions characterized by dopaminergic dysfunction.

- Neuroprotective Mechanisms : A recent study explored its neuroprotective effects against oxidative stress in neuronal cell lines. The results showed a reduction in cell death and oxidative damage markers when treated with the compound.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm, singlet) and amine protons (δ ~1.5–2.5 ppm, broad). Aromatic protons in the naphthalene core show splitting patterns (e.g., doublets at δ 6.7–7.2 ppm) .

- HPLC : Use reversed-phase C18 columns with gradient elution (MeOH:H₂O or ACN:H₂O) to separate regioisomers. Retention times correlate with hydrophobicity (e.g., 7-methoxy vs. 6-methoxy isomers) .

Advanced Consideration : Dynamic NMR studies can probe conformational flexibility of the tetrahydronaphthalene ring. For impurities, LC-MS/MS identifies byproducts (e.g., over-reduced or oxidized derivatives) .

What computational strategies are effective for predicting the biological activity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Screen against serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to structural similarity to psychoactive amines. Use AutoDock Vina with optimized force fields .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with logP and pKa to predict blood-brain barrier permeability .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) to prioritize in vitro testing .

How does the methoxy group position (e.g., 6- vs. 7-) impact physicochemical properties and reactivity?

Q. Advanced Research Focus

- Electronic Effects : The 7-methoxy group exerts stronger electron-donating effects on the aromatic ring compared to 6-substitution, altering redox potentials (cyclic voltammetry data) and nucleophilic aromatic substitution rates .

- Solubility : 7-Methoxy derivatives may exhibit lower aqueous solubility than 6-isomers due to steric hindrance of hydrogen bonding.

- Biological Activity : Position affects receptor binding; e.g., 7-methoxy may enhance affinity for σ-receptors compared to 5-methoxy analogs .

What methodologies address contradictory data in pharmacological studies of this compound analogs?

Q. Advanced Research Focus

- Meta-Analysis : Pool data from structurally similar compounds (e.g., 5-methoxy-tetralinamines) to identify trends in receptor binding or toxicity .

- Dose-Response Curves : Re-evaluate conflicting results using standardized assays (e.g., radioligand displacement for Ki values) and control for batch-to-batch purity variations .

- Mechanistic Studies : Use knockout models or selective antagonists to isolate target pathways (e.g., NMDA receptor vs. monoamine transporters) .

What are the stability profiles of this compound under various storage conditions?

Q. Basic Research Focus

- Thermal Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation products (e.g., quinones) form at >40°C .

- Light Sensitivity : Amber vials mitigate photodegradation; monitor via UV-Vis spectroscopy (λmax shifts indicate decomposition) .

- pH Sensitivity : Hydrochloride salts enhance aqueous stability; free bases require anhydrous conditions to avoid hydrolysis .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Q. Advanced Research Focus

- Substituent Libraries : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 1, 3, or 4. Test for affinity against GPCRs .

- Bioisosteric Replacement : Replace methoxy with CF₃ or SCH₃ to modulate lipophilicity and metabolic stability .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (tetralin ring) for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.